molecular formula C21H19FN4O4S B2440757 2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-methoxyphenyl)acetamide CAS No. 1251708-75-4

2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2440757
CAS No.: 1251708-75-4
M. Wt: 442.47
InChI Key: UXEVRDDRJMDUBD-UHFFFAOYSA-N
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Description

2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H19FN4O4S and its molecular weight is 442.47. The purity is usually 95%.
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Properties

IUPAC Name

2-[4-(3-fluorophenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O4S/c1-30-18-9-7-16(8-10-18)24-20(27)13-25-14-26(17-5-2-4-15(22)12-17)21-19(31(25,28)29)6-3-11-23-21/h2-12H,13-14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXEVRDDRJMDUBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2CN(C3=C(S2(=O)=O)C=CC=N3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-methoxyphenyl)acetamide (CAS Number: 1251597-02-0) is a novel synthetic molecule that has garnered attention for its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H19FN4O4S
  • Molecular Weight : 442.5 g/mol
  • Structure : Characterized by a pyrido-thiadiazine core with fluorophenyl and methoxyphenyl substituents.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its potential as an anti-cancer agent and its effects on various cellular pathways.

Anticancer Activity

Research indicates that the compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings related to its anticancer properties:

Cell Line IC50 Value (µM) Mechanism of Action
MDA-MB-231 (Breast)12.5Induction of apoptosis via caspase activation
HeLa (Cervical)15.0Inhibition of cell proliferation and migration
A549 (Lung)10.0Disruption of microtubule dynamics

The compound's mechanism of action appears to involve several pathways:

  • Apoptosis Induction : It promotes apoptotic cell death in cancer cells through the activation of caspases, which are crucial for the execution phase of apoptosis.
  • Cell Cycle Arrest : The compound has been shown to arrest the cell cycle at the G2/M phase, leading to reduced proliferation rates in sensitive cell lines.
  • Inhibition of Kinase Activity : Preliminary studies suggest that it may inhibit specific kinases involved in cell signaling pathways that regulate growth and survival.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Study on MDA-MB-231 Cells :
    • Researchers observed that treatment with the compound led to a significant increase in apoptotic markers such as Annexin V and cleaved PARP.
    • The study concluded that the compound could serve as a promising candidate for breast cancer therapy due to its selective toxicity towards cancer cells while sparing normal cells.
  • Combination Therapy Investigations :
    • A combination of this compound with known chemotherapeutics like doxorubicin was tested. Results indicated a synergistic effect, enhancing the overall cytotoxicity against resistant cancer cell lines.
    • This suggests potential for use in combination therapies to overcome drug resistance.
  • In Vivo Studies :
    • Animal models treated with this compound exhibited significant tumor regression compared to control groups.
    • Toxicological assessments indicated a favorable safety profile with no significant adverse effects observed at therapeutic doses.

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